molecular formula C7H5BrFNO3 B2797493 3-Bromo-4-fluoro-2-nitroanisole CAS No. 1807192-67-1

3-Bromo-4-fluoro-2-nitroanisole

Cat. No. B2797493
CAS RN: 1807192-67-1
M. Wt: 250.023
InChI Key: HNALMERWWSWWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-2-nitroanisole is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . Its IUPAC name is 2-bromo-1-fluoro-4-methoxy-3-nitrobenzene .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-2-nitroanisole is 1S/C7H5BrFNO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 . This provides a standardized way to represent the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-2-nitroanisole is stored at ambient temperature . The melting point of a related compound, 3-Bromo-4-nitroanisole, is 69℃ .

Scientific Research Applications

Photoreactions and Photochemical Properties

Research on related compounds, such as 2-fluoro-4-nitroanisole, has revealed insights into their photochemical properties. The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine shows dual mechanistic pathways involving different triplet excited states, which may suggest similar complex behaviors in 3-Bromo-4-fluoro-2-nitroanisole (Pleixats & Marquet, 1990). Additionally, the potential use of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes, owing to their specific reactions with amines, indicates a possible application for 3-Bromo-4-fluoro-2-nitroanisole in biochemical probing (Pleixats et al., 1989).

Synthesis and Chemical Reactions

The synthesis process of compounds like 3-Fluoro-4-nitrophenol, derived from similar fluoro-nitroanisoles, provides insight into the chemical behavior and synthesis pathways that might be relevant for 3-Bromo-4-fluoro-2-nitroanisole (Zhang Zhi-de, 2011). Additionally, studies on the fluorination of aromatic compounds, such as 4-nitroanisole, leading to the formation of 2-fluoro-4-nitroanisole, suggest potential methods for manipulating the chemical structure of 3-Bromo-4-fluoro-2-nitroanisole (Fedorov et al., 2015).

Quantum Mechanical Studies

Quantum mechanical studies on similar compounds, such as 4-bromo-3-nitroanisole, which examine their structure and vibrational spectroscopic properties, can provide insights into the physical and chemical properties of 3-Bromo-4-fluoro-2-nitroanisole. Such studies can reveal details about molecular interactions and electronic properties (Balachandran & Karunakaran, 2013).

Safety and Hazards

3-Bromo-4-fluoro-2-nitroanisole is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-fluoro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNALMERWWSWWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-2-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.